3,5-bis[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole
Overview
Description
3,5-bis[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoromethoxy groups attached to phenyl rings and a pyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of Difluoromethoxy Groups: The difluoromethoxy groups are introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Coupling Reactions: The phenyl rings are attached to the pyrazole core through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3,5-bis[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy groups or the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
Scientific Research Applications
3,5-bis[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole has several scientific research applications:
Pharmaceuticals: It is studied for its potential as an antimicrobial agent, particularly against drug-resistant bacteria.
Materials Science: The compound’s unique structural properties make it a candidate for use in advanced materials, such as organic semiconductors and liquid crystals.
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mechanism of Action
The mechanism of action of 3,5-bis[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy groups enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets. The pyrazole core may interact with active sites of enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(trifluoromethyl)phenyl-substituted pyrazole: Similar in structure but with trifluoromethyl groups instead of difluoromethoxy groups.
3,5-bis(trifluoromethyl)phenyl-substituted benzene: Lacks the pyrazole core but has similar trifluoromethyl groups.
Uniqueness
3,5-bis[3-(difluoromethoxy)phenyl]-1-phenyl-1H-pyrazole is unique due to the presence of difluoromethoxy groups, which impart distinct electronic and steric properties compared to trifluoromethyl groups. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3,5-bis[3-(difluoromethoxy)phenyl]-1-phenylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N2O2/c24-22(25)30-18-10-4-6-15(12-18)20-14-21(29(28-20)17-8-2-1-3-9-17)16-7-5-11-19(13-16)31-23(26)27/h1-14,22-23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZKLQJTVUVAJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC(=CC=C3)OC(F)F)C4=CC(=CC=C4)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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